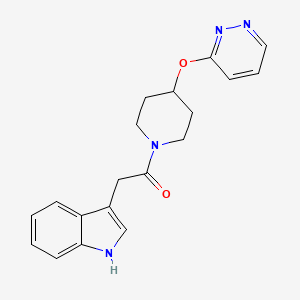

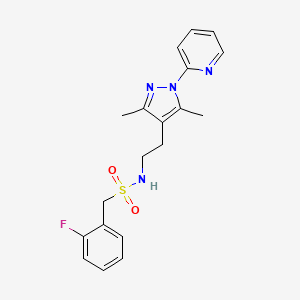

![molecular formula C19H14F3NO B2927778 2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline CAS No. 340018-76-0](/img/structure/B2927778.png)

2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Trifluoromethyl ketones can be synthesized using various methods. One approach involves the use of Umemoto’s reagents . Another method involves the trifluoromethylation of carbon-centered radical intermediates .Molecular Structure Analysis

The trifluoromethyl group is a key motif in many organic compounds. It’s often incorporated into organic motifs via transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds .Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into organic compounds through various chemical reactions. For example, a solvent-controlled synthesis of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines via a [2 + 1] or [3 + 2] cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 has been developed .Physical and Chemical Properties Analysis

Trifluoromethyl compounds have unique physical and chemical properties. For example, they are known for their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

In organic chemistry, "2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline" and its derivatives have been employed as intermediates and catalysts for synthesizing complex organic molecules. For example, it has been used as a monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This method achieves high efficiency and good functional group tolerance, enabling the synthesis of useful quinazoline and fused isoindolinone scaffolds by one-step derivatization (Wu et al., 2021).

Material Science and Electroluminescence

In the field of material science, derivatives of "this compound" have been explored for their electroluminescent properties. A study reported the synthesis of color-tunable emitting amorphous molecular materials with bipolar character, which are excellent emitting materials for organic electroluminescent devices, emitting multicolor light including white. These compounds serve as good host materials for emissive dopants in organic electroluminescent devices, permitting color tuning and leading to higher performance (Doi et al., 2003).

Catalysis and Chemical Transformations

Furthermore, this compound has facilitated advancements in catalysis, such as enabling selective deallylation of allyl ethers in aniline to give corresponding alcohols under mild conditions while preserving a variety of functional groups. This illustrates its role in developing more efficient and selective catalytic processes in organic synthesis (Murakami et al., 2004).

Corrosion Inhibition

In corrosion science, derivatives of "this compound" have been synthesized and tested as corrosion inhibitors. For instance, a study demonstrated the efficiency of a synthesized compound as a corrosion inhibitor for mild steel in acidic solutions, highlighting the potential of such derivatives in protecting metals against corrosion (Daoud et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-phenylphenoxy)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO/c20-19(21,22)14-10-11-18(16(23)12-14)24-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGAERRTKFYAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

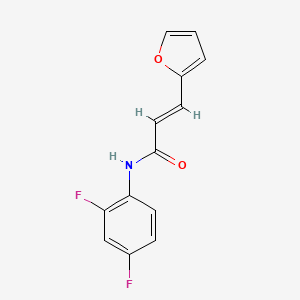

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2927695.png)

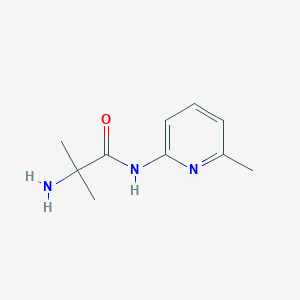

![5-(4-isopropylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927696.png)

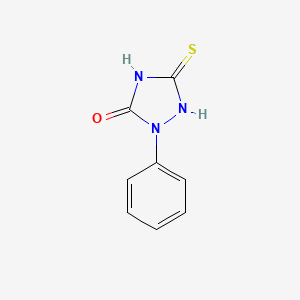

![1-(4-Chlorophenyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2927698.png)

![4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2927699.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2927700.png)

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)